molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6

7-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No.: B598735
CAS No.: 1204527-87-6
M. Wt: 162.192
InChI Key: SSDOUVIAMCJMNJ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Cellular Effects

The effects of 7-Methoxy-2-methylimidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: 2-aminopyridine reacts with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methylimidazo[1,2-a]pyridine is unique due to its methoxy group at the C-7 position, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a drug candidate and its utility in various scientific applications .

Properties

IUPAC Name

7-methoxy-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOUVIAMCJMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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